molecular formula C45H78O2 B213095 Cholesteryl oleate CAS No. 303-43-5

Cholesteryl oleate

Cat. No.: B213095
CAS No.: 303-43-5
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-UHFFFAOYSA-N
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Description

Cholesteryl oleate is a cholesteryl ester, which is an ester of cholesterol and oleic acid. It is a significant lipid molecule found in various biological systems, particularly in human plasma. This compound is known for its role in lipid metabolism and storage, and it is a major component of low-density lipoproteins (LDL) and high-density lipoproteins (HDL) in the bloodstream .

Scientific Research Applications

Cholesteryl oleate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cholesteryl oleate primarily targets cholesterol metabolism within the body. It is an esterified form of cholesterol, where cholesterol is bonded to oleic acid. This compound is mainly found in low-density lipoprotein (LDL) particles and plays a crucial role in cholesterol transport and storage .

Mode of Action

this compound interacts with enzymes involved in cholesterol metabolism, particularly sterol O-acyltransferase (SOAT), also known as acyl-coenzyme A: cholesterol acyltransferase (ACAT). SOAT catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters like this compound. This process helps in the storage of cholesterol in lipid droplets within cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol esterification pathway. This pathway involves the conversion of free cholesterol into cholesteryl esters, which are then incorporated into lipoproteins for transport. The esterification process reduces the cytotoxicity of free cholesterol and facilitates its storage and transport. Downstream effects include the regulation of cholesterol homeostasis and prevention of cholesterol accumulation in cell membranes .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After dietary intake, this compound is absorbed in the intestines and incorporated into chylomicrons. It is then transported to the liver, where it is repackaged into very low-density lipoproteins (VLDL) and eventually converted into LDL particles. The bioavailability of this compound is influenced by factors such as dietary fat content and the presence of bile acids .

Result of Action

At the molecular level, this compound’s action results in the formation of lipid droplets within cells, aiding in cholesterol storage. At the cellular level, it helps maintain cholesterol homeostasis by preventing the accumulation of free cholesterol, which can be cytotoxic. This regulation is crucial for cellular functions and overall lipid metabolism .

Action Environment

Environmental factors such as diet, temperature, and pH can influence the action, efficacy, and stability of this compound. A diet high in fats can enhance the absorption and transport of this compound. Temperature and pH can affect the stability of this compound, with extreme conditions potentially leading to its degradation .

This compound plays a significant role in cholesterol metabolism, aiding in the storage and transport of cholesterol, and maintaining cellular cholesterol homeostasis. Understanding its mechanism of action provides insights into its potential therapeutic applications and its role in lipid metabolism disorders.

: MedChemExpress : Nature : BMC Pharmacology : Sigma-Aldrich : Wikipedia : MedChemExpress

Safety and Hazards

Cholesteryl oleate should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented .

Future Directions

Cholesteryl oleate has applications in different research fields ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . Future therapeutic directions in reverse cholesterol transport are also being explored .

Biochemical Analysis

Biochemical Properties

Cholesteryl oleate is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lecithin-cholesterol acyltransferase (LCAT) and cholesterol esterase. LCAT catalyzes the formation of this compound from cholesterol and oleic acid, while cholesterol esterase hydrolyzes this compound back into cholesterol and oleic acid . These interactions are essential for maintaining cholesterol homeostasis and facilitating the transport of cholesterol in a more hydrophobic form within lipoprotein particles .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is a major constituent of lipid droplets in cells, particularly in macrophages, where it contributes to the formation of foam cells, a hallmark of atherosclerosis . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of cholesterol and fatty acids. It also affects the activity of enzymes involved in lipid metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT), which esterifies cholesterol to form this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and is hydrolyzed by cholesterol esterase, releasing free cholesterol and oleic acid . This hydrolysis is crucial for the mobilization of cholesterol from lipid droplets and its subsequent utilization in cellular processes. This compound also interacts with lipid transport proteins, such as scavenger receptor class B type I (SR-BI), facilitating the uptake and efflux of cholesterol in cells . Additionally, it influences gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis by cholesterol esterase over time . Long-term exposure to this compound in cell culture models has been associated with alterations in cellular lipid metabolism and the formation of lipid droplets . These changes can impact cellular function and viability, particularly in macrophages and other lipid-storing cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is efficiently metabolized and incorporated into lipid droplets without causing significant toxicity . At high doses, this compound can lead to the accumulation of lipid droplets and the formation of foam cells, contributing to the development of atherosclerosis . Toxic or adverse effects at high doses include increased oxidative stress and inflammation in vascular tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It is synthesized by the action of LCAT, which transfers an acyl group from phosphatidylcholine to cholesterol, forming this compound . The hydrolysis of this compound is catalyzed by cholesterol esterase, releasing free cholesterol and oleic acid . These metabolic pathways are essential for maintaining cholesterol homeostasis and regulating lipid storage and transport within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through lipoprotein particles, primarily LDL . It is taken up by cells via receptor-mediated endocytosis and incorporated into lipid droplets for storage . This compound can also be transported between lipoprotein particles by cholesteryl ester transfer protein (CETP), facilitating the redistribution of cholesterol within the body . The transport and distribution of this compound are critical for maintaining lipid balance and preventing the accumulation of cholesterol in tissues .

Subcellular Localization

This compound is primarily localized in lipid droplets within cells . These lipid droplets serve as storage sites for this compound and other neutral lipids. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The presence of this compound in lipid droplets is essential for maintaining cellular lipid homeostasis and providing a reservoir of cholesterol for cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl oleate can be synthesized through the esterification of cholesterol with oleic acid. One common method involves the use of cholesteryl acetate and methyl oleate, with sodium ethylate as a catalyst. The reaction is carried out under reflux conditions, typically in a benzene solution at temperatures ranging from 130°C to 140°C .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of cholesterol with free fatty acids, acid anhydrides, or acid chlorides. The process may involve heating cholesterol and the appropriate fatty acid at high temperatures (around 200°C) in an atmosphere of carbon dioxide. Acid catalysts are also used to facilitate the reaction, although this method may result in lower yields and the formation of side products .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cholesteryl ester hydroperoxides.

    Hydrolysis: Cholesterol and oleic acid.

    Transesterification: Different cholesteryl esters depending on the fatty acid used.

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl linoleate: Another cholesteryl ester formed from cholesterol and linoleic acid.

    Cholesteryl palmitate: Formed from cholesterol and palmitic acid.

    Cholesteryl stearate: Formed from cholesterol and stearic acid.

Uniqueness

Cholesteryl oleate is unique due to its specific fatty acid component, oleic acid, which is a monounsaturated fatty acid. This gives this compound distinct physical and chemical properties compared to other cholesteryl esters. For example, this compound has a lower melting point and different solubility characteristics, which can influence its behavior in biological systems .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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